An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-phenoxyethylamine
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-phenoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a chemical compound belonging to the phenethylamine class. Its structure, featuring a phenoxy group attached to a methylated ethylamine backbone, has drawn interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological interactions, designed for professionals in research and drug development. The compound is primarily utilized as a precursor in the synthesis of various pharmaceutical agents, including certain antihistamines and cardiovascular drugs.[1] While its direct biological activity is not extensively documented in publicly available literature, its structural similarity to other biologically active phenethylamines suggests potential interactions with neurotransmitter systems.
Core Chemical Properties
The fundamental chemical and physical properties of 1-Methyl-2-phenoxyethylamine are summarized in the table below, providing a clear reference for laboratory use and theoretical modeling.
| Property | Value | Source(s) |
| IUPAC Name | 1-phenoxypropan-2-amine | [1][2] |
| Synonyms | 1-Methyl-2-phenoxyethylamine, 2-Phenoxyisopropylamine, 1-Phenoxy-2-propylamine | [1][2] |
| CAS Number | 35205-54-0 | [1] |
| Molecular Formula | C₉H₁₃NO | [1][3] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| Boiling Point | 117-120 °C at 3 Torr | [1] |
| Melting Point | 147-148 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [4] |
| pKa (Predicted) | 8.22 ± 0.10 | [5] |
| Appearance | Oil | [4] |
Synthesis and Purification
The synthesis of 1-Methyl-2-phenoxyethylamine can be achieved through several established organic chemistry routes. The two primary methods are Reductive Amination and Gabriel Synthesis.
Experimental Protocols
1. Reductive Amination of 1-Phenoxy-2-propanone
This method involves the reaction of a ketone precursor with an amine in the presence of a reducing agent.[1]
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Materials: 1-phenoxy-2-propanone, methylamine, methanol, sodium cyanoborohydride, hydrochloric acid, sodium hydroxide, diethyl ether.
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Procedure:
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Dissolve 1-phenoxy-2-propanone in methanol.
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Add a solution of methylamine in methanol to the reaction mixture.
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Adjust the pH of the solution to 6-7 using hydrochloric acid.
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Gradually add sodium cyanoborohydride to the stirring solution.
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Allow the reaction to proceed at room temperature for 24 hours, monitoring by thin-layer chromatography (TLC).
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Quench the reaction by adding water.
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Make the solution alkaline (pH > 10) with sodium hydroxide.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
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2. Gabriel Synthesis
This pathway offers an alternative that avoids the direct use of volatile methylamine and is known for producing primary amines with high yields.[1]
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Materials: 1-chloro-2-phenoxypropane, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, sodium hydroxide, diethyl ether.
-
Procedure:
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Dissolve 1-chloro-2-phenoxypropane and potassium phthalimide in DMF.
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Heat the mixture at 80-100°C for several hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and pour it into water to precipitate the N-(1-methyl-2-phenoxyethyl)phthalimide.
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Filter and wash the solid product.
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Suspend the N-(1-methyl-2-phenoxyethyl)phthalimide in ethanol.
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Add hydrazine hydrate to the suspension and reflux the mixture for several hours.
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Cool the reaction mixture, and add hydrochloric acid to precipitate phthalhydrazide.
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Filter off the phthalhydrazide.
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Make the filtrate alkaline with sodium hydroxide.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
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Analytical Characterization
Accurate characterization of 1-Methyl-2-phenoxyethylamine is crucial for its use in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Key Signals / Peaks | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.25 (m, Ar-H), 6.93 (m, Ar-H), 6.90 (m, Ar-H), 3.83 (dd, J=8.8, 4.5 Hz, 1H), 3.66 (dd, J=8.8, 7.2 Hz, 1H), 3.32 (m, 1H), 1.55 (s, 2H, NH₂), 1.15 (d, J=6.4 Hz, 3H) | [6] |
| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 151. Prominent fragments at m/z 108, 91, 77, 44. | [3] |
The ¹H NMR spectrum confirms the presence of the aromatic protons of the phenoxy group, the diastereotopic protons of the methylene group adjacent to the oxygen, the methine proton, and the methyl group protons. The mass spectrum shows the molecular ion peak at m/z 151, consistent with the molecular weight. The fragmentation pattern can provide further structural confirmation.
Potential Pharmacological Profile and Signaling Pathways
While specific receptor binding data for 1-Methyl-2-phenoxyethylamine is not extensively available, its structural similarity to other phenethylamines provides a framework for predicting its potential pharmacological interactions. Phenethylamines as a class are known to interact with various monoamine neurotransmitter systems.
Putative Signaling Pathways
Based on analogues, 1-Methyl-2-phenoxyethylamine may interact with dopamine and serotonin receptors. Studies on N-benzyl phenethylamine analogs have shown increased affinity for the serotonin 5-HT2A receptor.[1] Furthermore, some 3-OH-phenoxyethylamine analogs exhibit excellent affinity for the dopamine D2 receptor.[1] It is also plausible that this compound could act as a substrate or inhibitor for monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters.[1]
It is critical to emphasize that these are predicted interactions based on structural analogs. Further in-vitro and in-vivo studies are required to elucidate the specific pharmacological profile of 1-Methyl-2-phenoxyethylamine.
Conclusion
1-Methyl-2-phenoxyethylamine is a versatile chemical intermediate with well-defined chemical properties and established synthetic routes. Its potential pharmacological activity, suggested by its structural relationship to known psychoactive compounds, warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to exploring its potential applications in drug discovery and development. Rigorous experimental validation of its biological activities is a necessary next step to fully understand its therapeutic potential.
References
- 1. 1-Methyl-2-phenoxyethylamine | 35205-54-0 | Benchchem [benchchem.com]
- 2. 1-Phenoxy-2-propanamine | C9H13NO | CID 37087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-2-phenoxyethylamine [webbook.nist.gov]
- 4. 1-METHYL-2-PHENOXYETHYLAMINE | 35205-54-0 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-METHYL-2-PHENOXYETHYLAMINE(35205-54-0) 1H NMR [m.chemicalbook.com]
